4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate
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Overview
Description
4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate is an organic compound that features a tetrazole ring and a methoxybenzoate group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The compound’s unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate typically involves the cycloaddition reaction of an organic benzonitrile derivative with an azide salt . This reaction is often carried out under reflux conditions in the presence of a suitable solvent. Industrial production methods may involve microwave-assisted reactions to increase yield and reduce reaction time .
Chemical Reactions Analysis
4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoate group.
Common reagents used in these reactions include molecular iodine, ammonia, and dicyandiamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antitumor activities.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate involves its interaction with molecular targets through receptor-ligand interactions. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons . This stabilization is advantageous for receptor-ligand interactions, making the compound effective in various biological activities.
Comparison with Similar Compounds
4-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate can be compared with other tetrazole-containing compounds, such as:
- 1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles
- 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones
These compounds share similar biological activities but differ in their specific structures and applications. The unique combination of the tetrazole ring and methoxybenzoate group in this compound provides distinct advantages in terms of stability and reactivity .
Properties
Molecular Formula |
C15H12N4O3 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C15H12N4O3/c1-21-14-4-2-3-11(9-14)15(20)22-13-7-5-12(6-8-13)19-10-16-17-18-19/h2-10H,1H3 |
InChI Key |
YCVRJFKFAUVXTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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